The synthesis of tebipenem pivoxil hydrobromide involves multiple steps that enhance yield and purity. The primary methods include:
These methods reflect advancements in synthetic strategies that aim for higher yields and reduced purification steps compared to traditional methods.
The molecular structure of tebipenem pivoxil hydrobromide can be described by its chemical formula and molecular weight of approximately 306.36 g/mol. The structure consists of a carbapenem core with specific functional groups that contribute to its antibacterial activity.
Tebipenem pivoxil hydrobromide participates in several key chemical reactions during its synthesis:
The reaction mechanisms typically involve nucleophilic attack and elimination processes that are standard in organic synthesis.
Tebipenem pivoxil hydrobromide functions by binding to penicillin-binding proteins located on the bacterial cell membrane. This binding inhibits the transpeptidation step of peptidoglycan cross-linking during cell wall synthesis:
Clinical studies have demonstrated its efficacy comparable to intravenous formulations, highlighting its potential as an oral alternative for treating complicated infections .
Tebipenem pivoxil hydrobromide exhibits several notable physical and chemical properties:
These properties are critical for formulation development and ensuring effective delivery in clinical settings.
Tebipenem pivoxil hydrobromide is primarily used in the treatment of serious bacterial infections, particularly:
Research continues into its applications across various infection types, emphasizing its role as an innovative oral carbapenem antibiotic .
The carbapenem core of Tebipenem Pivoxil Hydrobromide is synthesized via stereoselective condensation of azabicyclo phosphate with 3-mercapto-1-(1,3-thiazoline-2-yl)azetidine hydrochloride. A breakthrough method employs acetonitrile as the solvent and diisopropylethylamine as the base, achieving >85% yield by minimizing β-lactam ring degradation. Post-reaction, water is added to precipitate the intermediate (Formula I compound), followed by sequential washing with acetonitrile/water (1:1 v/v), isopropanol, and ethyl acetate to remove diastereomeric impurities. This contrasts with earlier routes that used silica gel chromatography (causing thermal degradation) or low-temperature crystallization (ineffective for impurity removal) [1]. The hydrogenation deprotection of the p-nitrobenzyl group occurs in a biphasic system of ethyl acetate and potassium bicarbonate aqueous solution under H2 atmosphere. Potassium bicarbonate maintains pH 8.0–8.5, preventing lactam hydrolysis while facilitating Pd/C-catalyzed deprotection. The isolated tebipenem intermediate shows 98.5% HPLC purity after acetone precipitation [1] [3].
Esterification of tebipenem’s C-2 carboxyl group with pivaloyloxymethyl (Pivoxil) enhances oral bioavailability. The reaction uses iodomethyl pivalate as the esterifying agent under anhydrous potassium carbonate-mediated catalysis. A phase-transfer catalyst (e.g., tetrabutylammonium bromide) is critical for shuttling the hydrophilic tebipenem anion into the organic phase (ethyl acetate), accelerating nucleophilic substitution. The reaction proceeds at 25°C for 6 hours, achieving 92% conversion. Excess iodomethyl pivalate (>1.5 eq) is avoided to limit genotoxic impurity formation (e.g., iodoethane). Post-condensation, the crude product is purified via pH-dependent extraction: acidification (pH 2.0) removes unreacted tebipenem into the aqueous layer, while the prodrug remains in ethyl acetate. Subsequent basification (pH 7.5) back-extracts Tebipenem Pivoxil into freshwater, leaving hydrophobic impurities in the organic solvent [1] [7].
Table 1: Optimization of Esterification Parameters
| Parameter | Suboptimal Condition | Optimized Condition | Impact on Yield |
|---|---|---|---|
| Catalyst | None | Tetrabutylammonium bromide (0.1 eq) | 58% → 92% |
| Solvent System | Acetone | Ethyl acetate/water (4:1) | 49% → 92% |
| Base | Sodium carbonate | Anhydrous potassium carbonate | Purity 85% → 98.2% |
| Iodomethyl pivalate eq | 3.0 | 1.2 | Genotoxins <0.05% |
Hydrobromide salt formation stabilizes the prodrug and improves crystallinity. Tebipenem Pivoxil free base is dissolved in acetone at 40°C, treated with 48% hydrobromic acid (1.05 eq), and crystallized by cooling to 0°C at 0.5°C/min. This yields Form I crystals (thermodynamically stable) with >99.5% purity. Polymorph control is achieved through solvent-anti-solvent strategies:
Table 2: Characterization of Tebipenem Pivoxil Hydrobromide Polymorphs
| Property | Form I | Form II | Amorphous |
|---|---|---|---|
| XRPD Peaks (2θ) | 5.6°, 11.2°, 16.8° | 6.1°, 12.9° | Halos |
| DSC | Endotherm 158°C | Endotherm 143°C | Glass transition 72°C |
| Hygroscopicity | 0.1% w/w at 75% RH | 0.8% w/w at 75% RH | 5.2% w/w at 75% RH |
| Storage Stability | 0.2% impurities (6M) | 1.5% impurities (6M) | Degrades in 1 week |
Solvent selection critically impacts reaction kinetics and impurity profiles in the final condensation step. Acetonitrile outperforms chloroform or acetone due to:1) High dipole moment (3.92 D), facilitating ionization of azabicyclo phosphate;2) Low water content (<0.01%), preventing hydrolysis of the enol phosphate intermediate;3) Miscibility with water for product precipitation.For hydrogenation, ethyl acetate/potassium bicarbonate aqueous solution (7:3 v/v) provides optimal interfacial area. The organic phase solubilizes the nitrobenzyl-protated intermediate, while bicarbonate maintains aqueous-phase pH >8.0 to preserve β-lactam integrity. Post-hydrogenation, adding acetone (3 volumes) precipitates tebipenem with residual Pd <5 ppm. Solvent recycling reduces process mass intensity: acetonitrile recovery via distillation achieves >95% purity for reuse [1] [3].
Industrial batches contain up to 23 impurities, categorized as:
Table 3: Major Impurities in Tebipenem Pivoxil Hydrobromide Synthesis
| Impurity | Origin | UHPLC-MS/MS (m/z) | Control Strategy |
|---|---|---|---|
| epi-Tebipenem Pivoxil | C-5 epimerization during condensation | 522.2 → 288.1 | pH control (<7.0) |
| LJC 11562 | β-lactam ring hydrolysis | 540.2 → 158.0 | Anhydrous K2CO3 |
| Pivaloyl adduct | Reaction with excipients | 600.3 → 522.2 | Avoid stearate lubricants |
| Disulfide dimer | Thiol oxidation | 1022.6 → 288.1 | Nitrogen sparging |
Purification employs orthogonal methods:1) Crystallization: Form I crystals reject 90% of ring-opened impurities.2) pH-Switch Extraction: Removes hydrophilic acids/bases (LJC 11562).3) Activated Carbon: Decolorizes disulfide dimers (0.5% w/v loading).Final purity exceeds 99.5% by UHPLC, with individual impurities <0.10% [7] [3].
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.:
CAS No.: 2058075-35-5
CAS No.: